![molecular formula C10H16N2OS B114930 1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one CAS No. 157439-31-1](/img/structure/B114930.png)
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one
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Overview
Description
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as Thioflavin T, which is a fluorescent dye that is commonly used to detect amyloid fibrils in biological samples. Thioflavin T has been used in various fields such as biochemistry, neuroscience, and pharmacology.
Mechanism Of Action
Thioflavin T binds to the beta-sheet structure of amyloid fibrils, which results in the enhancement of its fluorescence. The fluorescence emission of Thioflavin T is dependent on the conformation of the beta-sheet structure of the amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has been shown to have no significant biochemical or physiological effects on cells or tissues. It does not interact with proteins or nucleic acids and does not affect cell viability.
Advantages And Limitations For Lab Experiments
One of the advantages of using Thioflavin T in lab experiments is its ability to detect amyloid fibrils in biological samples with high sensitivity and specificity. It is also easy to use and can be used in a variety of experimental conditions. However, Thioflavin T has some limitations, such as its inability to differentiate between different types of amyloid fibrils and its potential to interfere with other fluorescent dyes.
Future Directions
Thioflavin T has the potential to be used in various future scientific research applications. One of the future directions is the development of Thioflavin T-based assays for high-throughput screening of potential therapeutic agents for amyloid diseases. Another future direction is the development of Thioflavin T-based imaging techniques for the detection of amyloid fibrils in vivo. Additionally, Thioflavin T could be used in the development of diagnostic tools for amyloid diseases.
In conclusion, Thioflavin T is a valuable tool for scientific research due to its ability to detect amyloid fibrils in biological samples. Its unique properties have led to its widespread use in various fields of research. The future directions for Thioflavin T research are promising and could lead to the development of new diagnostic tools and therapeutic agents for amyloid diseases.
Synthesis Methods
The synthesis of 1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one involves the reaction of piperidin-2-one with 2-thiophenecarboxaldehyde in the presence of a base. The reaction yields Thioflavin T, which is a yellow-green powder that is soluble in water.
Scientific Research Applications
Thioflavin T has been used in various scientific research applications due to its ability to detect amyloid fibrils in biological samples. It has been used to study the aggregation of amyloid proteins in diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has also been used to study the formation of amyloid fibrils in vitro.
properties
CAS RN |
157439-31-1 |
---|---|
Product Name |
1-((2-Thioxopyrrolidin-1-yl)methyl)piperidin-2-one |
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-[(2-sulfanylidenepyrrolidin-1-yl)methyl]piperidin-2-one |
InChI |
InChI=1S/C10H16N2OS/c13-9-4-1-2-6-11(9)8-12-7-3-5-10(12)14/h1-8H2 |
InChI Key |
VPJNHOQRAULHMA-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)CN2CCCC2=S |
Canonical SMILES |
C1CCN(C(=O)C1)CN2CCCC2=S |
synonyms |
2-Piperidinone, 1-[(2-thioxo-1-pyrrolidinyl)methyl]- |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.